molecular formula C15H21N5O4S B2719851 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034203-90-0

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide

Katalognummer B2719851
CAS-Nummer: 2034203-90-0
Molekulargewicht: 367.42
InChI-Schlüssel: DNJKYKPYUKFJPI-HAQNSBGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Pulmonary Hypertension

Pulmonary Arterial Hypertension (PAH) Treatment : A study discussed the application of a structurally related prostacyclin receptor agonist prodrug in ameliorating pulmonary hypertension. This research highlighted the compound's ability to improve vascular endothelial dysfunction, reduce pulmonary arterial wall hypertrophy, and enhance survival in a rat model of PAH. The selectivity of its active form for the prostacyclin receptor over other related receptors was noted as a significant advantage, indicating a promising avenue for medication development in treating PAH with potentially good patient compliance (Kuwano et al., 2008).

Antimicrobial and Antiviral Activities

Antimalarial and COVID-19 Drug Potential : Another study investigated the antimalarial sulfonamides' potential utility against COVID-19, showcasing the reactivity of certain sulfonamide derivatives to produce compounds with significant in vitro antimalarial activity. The study also characterized these compounds' ADMET properties, demonstrating their potential as dual-function agents for treating malaria and possibly COVID-19, highlighting the versatility of sulfonamide derivatives in drug development (Fahim & Ismael, 2021).

Antimicrobial Agents

Development of Antimicrobial Agents : Research focused on synthesizing novel heterocyclic compounds incorporating a sulfamoyl moiety to create effective antimicrobial agents. This study underscored the compound's potential in generating derivatives with promising antibacterial and antifungal activities, illustrating its importance in developing new treatments for microbial infections (Darwish et al., 2014).

Molecular Structure and Binding Studies

Molecular Structure Analysis : A publication on the crystal structure of a related sulfonamide derivative provides insights into the molecular basis of its activity. Understanding the crystal structure aids in the design of new compounds with enhanced biological activities by revealing the interactions at the atomic level that contribute to its efficacy as an antibacterial agent (Cai et al., 2009).

Eigenschaften

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-20(25(2,22)23)10-14(21)19-11-3-5-12(6-4-11)24-15-13(9-16)17-7-8-18-15/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKYKPYUKFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.